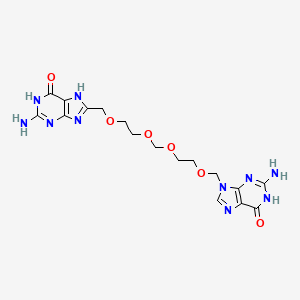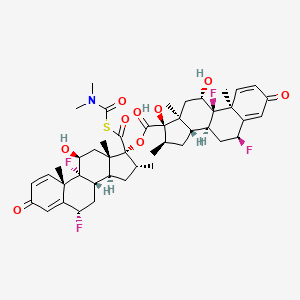
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is a complex organic compound used primarily as an intermediate in the synthesis of fluticasone dimer impurity. It is characterized by its intricate molecular structure, which includes multiple functional groups such as carbamic thioanhydride and fluticasone dimer. This compound is significant in the field of pharmaceutical chemistry, particularly in the quality control and analysis of fluticasone propionate, a widely used corticosteroid.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity involves multiple steps, starting with the preparation of the fluticasone dimer. The key steps include:
Formation of Fluticasone Dimer: This involves the dimerization of fluticasone propionate under specific conditions.
Introduction of Dimethylcarbamic Thioanhydride Group: This step involves the reaction of the fluticasone dimer with dimethylcarbamoyl chloride and thioanhydride under controlled conditions to introduce the dimethylcarbamic thioanhydride group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fluticasone Dimer: Using large-scale reactors to produce the fluticasone dimer.
Chemical Modification: Introducing the dimethylcarbamic thioanhydride group through a series of chemical reactions in industrial reactors, followed by purification and quality control steps to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the fluticasone dimer structure.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamic thioanhydride group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the fluticasone dimer.
Reduction Products: Reduced forms of the fluticasone dimer with hydroxyl groups.
Substitution Products: Substituted derivatives with various functional groups replacing the original groups.
科学的研究の応用
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity has several applications in scientific research:
Pharmaceutical Chemistry: Used as a reference standard in the quality control and analysis of fluticasone propionate formulations.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical products.
Medicinal Chemistry: Studied for its potential biological activities and interactions with various molecular targets.
Industrial Applications: Used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is primarily related to its role as an impurity in fluticasone propionate formulations. It interacts with molecular targets in a manner similar to fluticasone propionate, affecting the glucocorticoid receptor pathways. The presence of the dimethylcarbamic thioanhydride group may influence its binding affinity and activity, leading to variations in its pharmacological effects.
類似化合物との比較
Fluticasone Propionate: The parent compound from which the dimer impurity is derived.
Fluticasone Dimer: The dimeric form of fluticasone propionate, which is a precursor to the impurity.
Other Corticosteroid Impurities: Similar impurities found in corticosteroid formulations.
Uniqueness: 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is unique due to the presence of the dimethylcarbamic thioanhydride group, which distinguishes it from other impurities and related compounds. This unique structure may result in different chemical and biological properties, making it a valuable reference standard in pharmaceutical analysis.
特性
分子式 |
C45H55F4NO9S |
|---|---|
分子量 |
862.0 g/mol |
IUPAC名 |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(dimethylcarbamoylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C45H55F4NO9S/c1-21-13-25-27-17-31(46)29-15-23(51)9-11-38(29,3)42(27,48)33(53)19-40(25,5)44(21,58)35(55)59-45(36(56)60-37(57)50(7)8)22(2)14-26-28-18-32(47)30-16-24(52)10-12-39(30,4)43(28,49)34(54)20-41(26,45)6/h9-12,15-16,21-22,25-28,31-34,53-54,58H,13-14,17-20H2,1-8H3/t21-,22-,25+,26+,27+,28+,31+,32+,33+,34+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 |
InChIキー |
OQGSPRKMOZVSJC-SBIVQUOYSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O[C@@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)C(=O)SC(=O)N(C)C)O)C)O)F)C)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SC(=O)N(C)C)O)C)O)F)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





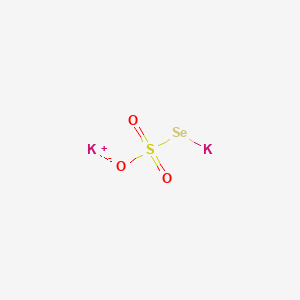
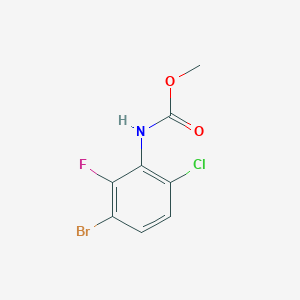
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
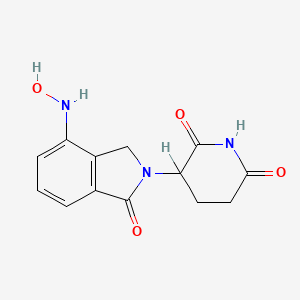
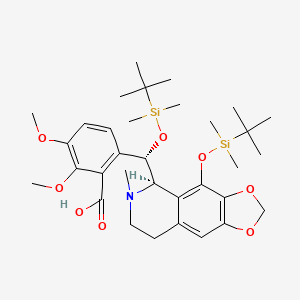
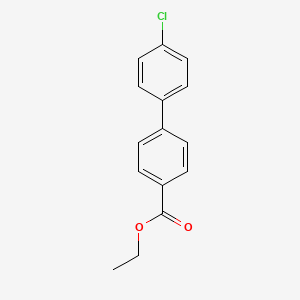

![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)
